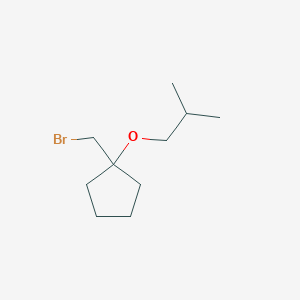
1-(Bromomethyl)-1-isobutoxycyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-isobutoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and an isobutoxy group
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-1-isobutoxycyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclopentane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-1-isobutoxycyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, under anhydrous conditions.
Major products formed from these reactions include substituted cyclopentane derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-isobutoxycyclopentane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and oxidation reactions.
Biology: The compound can be used to modify biomolecules through alkylation reactions, potentially altering their biological activity.
Medicine: It may be explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-isobutoxycyclopentane in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Bromomethyl)-1-isobutoxycyclopentane include other bromomethyl-substituted cycloalkanes and isobutoxy-substituted cycloalkanes. For instance:
1-(Bromomethyl)cyclopentane: Lacks the isobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Isobutoxycyclopentane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of both bromomethyl and isobutoxy groups, providing a balance of reactivity and steric effects that can be advantageous in specific synthetic applications.
Propriétés
Formule moléculaire |
C10H19BrO |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2-methylpropoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-9(2)7-12-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
Clé InChI |
JRDPHKWWNYEXDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1(CCCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


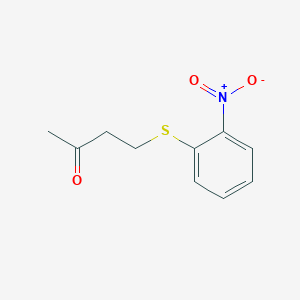

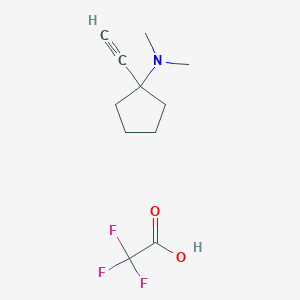
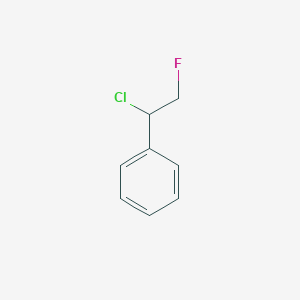
![Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate](/img/structure/B15309588.png)
![Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B15309598.png)
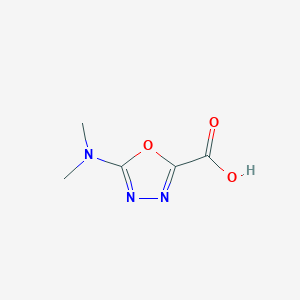
![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)
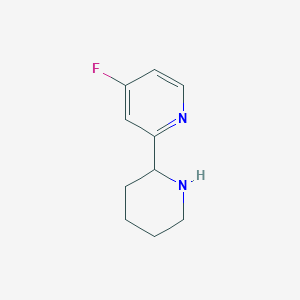
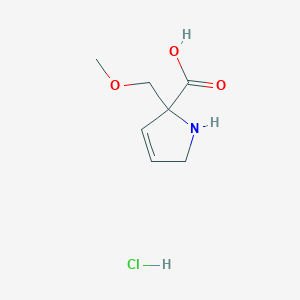
![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
![6-{[(Tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B15309649.png)
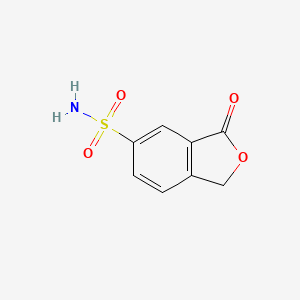
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
